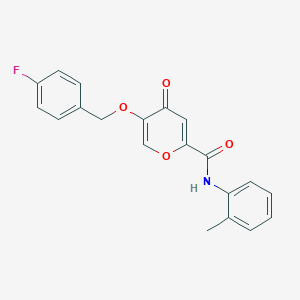

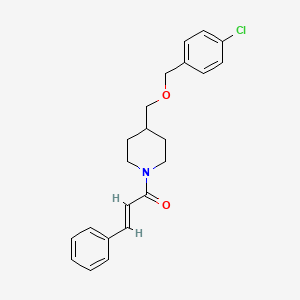

![molecular formula C21H18N4O3S2 B2366397 1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848221-06-7](/img/structure/B2366397.png)

1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a cell-permeable triazolothienopyrimidine that acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner, exhibiting little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .

Synthesis Analysis

The synthesis of molecules containing both 1,2,3-triazole and isatin moieties could generate materials with hybrid properties . A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with 88% yield .

Molecular Structure Analysis

The molecular structure of this compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

Chemical Reactions Analysis

This compound acts as a reversible urea transporter B (UT-B)-selective inhibitor by targeting a UT-B intracellular site in a urea-competitive manner .

Physical and Chemical Properties Analysis

The compound is a white powder that is soluble in DMSO at 100 mg/mL . It has an empirical formula of C20H17N5O2S3 and a molecular weight of 455.58 .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

1-((4-Methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline and related compounds are primarily involved in various synthesis and chemical transformation processes. For instance, Aleksandrov et al. (2012) describe the synthesis of related imidazo quinoxalines through the Weidenhagen reaction, highlighting the compound's utility in complex chemical syntheses (Aleksandrov, El’chaninov, & Dedeneva, 2012). Similarly, Chen and Liu (2016) explore the synthesis of imidazo quinoxalines via the Groebke reaction, further elucidating their role in creating diverse chemical structures (Chen & Liu, 2016).

Pharmaceutical Research

In pharmaceutical research, compounds like this compound are used in the development of new drugs. For instance, Yoo, Suh, and Park (1998) synthesized derivatives of imidazo quinoxalines for potential use in anticancer drugs, highlighting the importance of these compounds in therapeutic applications (Yoo, Suh, & Park, 1998).

Antibacterial Activity

Compounds structurally similar to this compound have also been studied for their antibacterial properties. Alavi et al. (2017) synthesized quinoxaline sulfonamides to evaluate their antibacterial activities against various bacterial strains, emphasizing the compound's potential in combating bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Corrosion Inhibition

In addition to pharmaceutical applications, these compounds are also investigated for their utility in materials science, such as corrosion inhibition. Saraswat and Yadav (2020) conducted a study on quinoxaline derivatives as corrosion inhibitors, which demonstrates the compound's potential in protecting materials from corrosion (Saraswat & Yadav, 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S2/c1-28-15-8-10-17(11-9-15)30(26,27)25-14-24(13-16-5-4-12-29-16)20-21(25)23-19-7-3-2-6-18(19)22-20/h2-12H,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHFIDTYWTZQTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-methylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2366317.png)

![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)

![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)

![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/no-structure.png)

![N-cyclopentyl-1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2366334.png)